molecular formula C11H11ClN4OS B2651016 N-(3-chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 329079-25-6

N-(3-chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B2651016
CAS No.: 329079-25-6
M. Wt: 282.75
InChI Key: QTSTUBYMGQPYEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of 1,2,4-Triazole Derivatives in Medicinal Chemistry

The 1,2,4-triazole scaffold, first systematically characterized by Bladin in 1885, has evolved into a cornerstone of antimicrobial drug development. Early breakthroughs in the 1940s identified azole derivatives as potent antifungals, leading to the clinical adoption of fluconazole and itraconazole by the late 20th century. These agents revolutionized antifungal therapy by targeting lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme critical for ergosterol biosynthesis.

The structural adaptability of 1,2,4-triazoles enables precise modulation of electronic and steric properties. For example:

  • Electron-rich aromatic systems facilitate π-π stacking with aromatic residues in enzyme active sites
  • Nitrogen positioning (N1 vs N2 substitution) dictates hydrogen-bonding capacity and metabolic stability
Table 1: Key Milestones in 1,2,4-Triazole Drug Development
YearDevelopmentImpact
1885Bladin characterizes 1,2,4-triazole structureFoundation for heterocyclic chemistry
1944First antifungal azoles discoveredParadigm shift in antimicrobial therapy
1990sFluconazole clinical adoptionGold standard for candidiasis treatment

Pharmacophoric Significance of the Triazole-Sulfanyl-Acetamide Scaffold

The N-(3-chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide structure integrates three critical pharmacophoric elements:

  • 1,2,4-Triazole Core

    • The methyl group at N4 enhances metabolic stability by reducing oxidative dealkylation
    • N3 sulfur substitution introduces a hydrogen-bond acceptor site, potentially improving target affinity
  • Sulfanyl Linker

    • Thioether bridge increases lipophilicity (clogP +0.7 vs oxygen analog)
    • Susceptible to sulfoxidation, enabling prodrug strategies
  • 3-Chlorophenyl Acetamide

    • Chlorine's electronegativity modulates electron distribution in the aromatic ring
    • Acetamide carbonyl participates in backbone hydrogen bonds with target proteins
Table 2: Structural Contributions to Bioactivity
ComponentRoleExperimental Evidence
4-Methyl-triazoleEnhances CYP450 binding via hydrophobic contactX-ray crystallography of fluconazole-CYP51 complex
Sulfanyl groupMediates glutathione conjugation in phase II metabolismLC-MS studies of thioether metabolites

Current Research Landscape and Emerging Applications

Recent advances highlight three key domains of investigation:

Antimicrobial Resistance Mitigation
The 3-chlorophenyl moiety demonstrates enhanced activity against azole-resistant Candida auris strains (MIC90 2-4 μg/mL vs 8-16 μg/mL for fluconazole). This correlates with stronger binding to mutant CYP51 variants (ΔΔG = -3.2 kcal/mol).

Oncology Applications
Preliminary screens indicate 50% growth inhibition (GI50) at 10 μM concentrations in MCF-7 breast cancer cells, attributed to:

  • Triazole-mediated chelation of zinc in histone deacetylases
  • Acetamide disruption of tubulin polymerization dynamics

Synthetic Methodology Innovations
Modern routes employ copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation. Recent adaptations use ionic liquid catalysts ([mPy]OTf/FeCl3) achieving 92% yield with >20:1 regioselectivity.

Table 3: Comparative Synthesis Approaches
MethodConditionsYieldRegioselectivity
Classical HuisgenThermal, 100°C45-60%1:1 ratio
CuAACCuI, rt85-95%>95% 1,4-isomer
Ionic liquid[mPy]OTf/FeCl388-92%20:1 1,5-isomer

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4OS/c1-16-7-13-15-11(16)18-6-10(17)14-9-4-2-3-8(12)5-9/h2-5,7H,6H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSTUBYMGQPYEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Attachment of the Sulfanylacetamide Group: This step involves the reaction of the triazole intermediate with a chlorophenyl acetamide derivative under suitable conditions, such as the presence of a base like sodium hydride or potassium carbonate.

    Final Coupling Reaction: The final product is obtained by coupling the triazole-sulfanylacetamide intermediate with the chlorophenyl group, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of N-(3-chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives. Research indicates that these compounds can induce apoptosis in various cancer cell lines.

Case Study:
A study published in ResearchGate demonstrated the synthesis of novel derivatives of this compound, showing significant antiproliferative effects against cancer cells. The mechanism involved the activation of apoptotic pathways, suggesting a potential role as a chemotherapeutic agent .

CompoundCell Line TestedIC50 (µM)Mechanism
This compoundMCF-7 (Breast Cancer)15Apoptosis induction
Derivative AHeLa (Cervical Cancer)10Cell cycle arrest
Derivative BA549 (Lung Cancer)12Caspase activation

Antifungal Properties

The triazole moiety in the compound is known for its antifungal activity. Compounds containing triazole rings have been extensively studied for their ability to inhibit fungal growth by targeting specific enzymes involved in ergosterol biosynthesis.

Case Study:
A comparative study on various triazole derivatives indicated that this compound exhibited potent antifungal activity against Candida albicans and Aspergillus niger. The study measured the minimum inhibitory concentration (MIC) values, confirming its efficacy .

Fungal StrainMIC (µg/mL)
Candida albicans8
Aspergillus niger16

Enzyme Inhibition

This compound has shown promise as an inhibitor of specific enzymes involved in disease pathways. Its ability to modulate enzyme activity can be leveraged for therapeutic interventions.

Case Study:
Inhibition studies conducted on certain kinases revealed that this compound could effectively reduce kinase activity associated with cancer progression .

Enzyme TargetInhibition (%) at 10 µM
EGFR70
VEGFR65

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and sulfanyl group are key functional groups that enable the compound to bind to its targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related derivatives to highlight substituent effects on physicochemical properties and bioactivity.

Compound Name (Source) Key Substituents Biological Activity/Properties
N-(3-Chlorophenyl)-2-{[4-(4-methylphenyl)-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Triazole: 4-(4-methylphenyl), 5-pyridinyl; Acetamide: 3-chlorophenyl Not explicitly reported, but pyridinyl may enhance binding to enzymes or receptors.
N-(2-Chlorophenyl)-2-[(4-methyl-5-isobutylphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide (7d) Triazole: 4-methyl, 5-isobutylphenyl; Acetamide: 2-chlorophenyl Antimicrobial (potential); chlorine at ortho position may reduce steric hindrance.
VUAA-1 Triazole: 4-ethyl, 5-pyridinyl; Acetamide: 4-ethylphenyl Orco agonist; ethyl groups enhance lipophilicity and receptor interaction.
OLC-12 Triazole: 4-ethyl, 5-pyridinyl; Acetamide: 4-isopropylphenyl Orco agonist; isopropyl group increases steric bulk, potentially affecting selectivity.
Antiviral Derivatives Triazole: 4-methyl; Acetamide: Varied aryl groups Inhibit adenovirus-5 and ECHO-9 replication; low cytotoxicity in HEK-293/GMK cells.
KA3, KA4 (KA series) Triazole: 4-amino, 5-pyridinyl; Acetamide: Electron-withdrawing substituents (e.g., -NO₂, -Cl) Antimicrobial, antioxidant; electron-withdrawing groups enhance activity.
Anti-Exudative Derivatives Triazole: 4-amino, 5-furan-2-yl; Acetamide: Varied substituents Anti-inflammatory; comparable efficacy to diclofenac sodium at 10 mg/kg.

Key Observations:

Substituent Position Effects :

  • The 3-chlorophenyl group in the target compound may offer improved steric compatibility with hydrophobic enzyme pockets compared to 2-chlorophenyl analogues (e.g., 7d in ).
  • Pyridinyl or furan-2-yl substituents on the triazole (e.g., ) enhance π-π stacking or hydrogen bonding, critical for target binding.

Electron-Donating vs. Electron-Withdrawing Groups: Methyl on the triazole (target compound) increases lipophilicity moderately, while ethyl/isopropyl groups (VUAA-1, OLC-12 ) further enhance membrane permeability but may reduce solubility.

Biological Activity Trends :

  • Triazole-acetamides with 4-methyl and sulfanyl linkages (e.g., ) exhibit antiviral activity, implying the target compound may share this profile.
  • Orco agonists (VUAA-1, OLC-12 ) rely on bulky triazole substituents, which the target compound lacks, suggesting divergent applications.

Physicochemical and Pharmacokinetic Comparison

Property Target Compound VUAA-1 7d KA3
Molecular Weight ~336 g/mol (estimated) ~393 g/mol ~450 g/mol ~380 g/mol
LogP (Predicted) 2.8–3.2 3.5–4.0 4.2–4.5 2.5–3.0
Hydrogen Bond Acceptors 5 6 5 7
Bioactivity Potential antiviral/antimicrobial Orco agonism Antimicrobial Antimicrobial/antioxidant
  • The target compound’s lower molecular weight and moderate LogP suggest better bioavailability than bulkier analogues like 7d .

Research Implications

  • Antiviral Potential: Structural similarity to derivatives in supports further testing against adenoviruses and enteroviruses.
  • SAR Optimization: Introducing pyridinyl or amino groups on the triazole (as in ) could enhance target affinity.
  • Toxicity Profile : The low cytotoxicity of related compounds suggests favorable safety for in vivo studies.

Biological Activity

N-(3-chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide (CAS No. 329079-25-6) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological properties, supported by relevant studies and data.

Chemical Structure and Properties

The compound's molecular formula is C11H11ClN4OSC_{11}H_{11}ClN_{4}OS, with a molecular weight of 282.75 g/mol. The presence of both a chlorophenyl group and a triazole moiety suggests a potential for diverse biological interactions.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of triazole derivatives, including this compound. The compound has shown significant activity against various bacterial strains.

Microorganism Activity
Staphylococcus aureusModerate activity
Enterococcus faecalisModerate activity
Bacillus cereusModerate activity

Research indicates that the triazole ring enhances the compound's ability to disrupt microbial cell membranes, leading to increased permeability and cell death .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. The following findings summarize its cytotoxic effects:

Cell Line IC50 (µg/mL)
A431 (epidermoid carcinoma)1.98 ± 1.22
Jurkat (T-cell leukemia)1.61 ± 1.92

The structure-activity relationship (SAR) analysis indicates that the presence of electron-donating groups and the specific arrangement of functional groups significantly enhance cytotoxicity against these cell lines .

The proposed mechanism by which this compound exerts its biological effects involves:

  • Inhibition of Cell Proliferation : The compound appears to interfere with key cellular pathways involved in proliferation and survival.
  • Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased apoptosis in cancer cells, likely through mitochondrial pathways .
  • Disruption of Microbial Integrity : For antimicrobial activity, it disrupts the integrity of bacterial cell membranes, leading to cell lysis .

Case Studies

A notable study involved the synthesis and evaluation of various triazole derivatives, including this compound. This study highlighted its effectiveness against resistant strains of bacteria and its potential as a lead compound for further drug development .

Q & A

Basic: What are the established synthetic routes for N-(3-chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide?

The synthesis typically involves multi-step reactions:

Triazole Ring Formation : React 4-methyl-1,2,4-triazole-3-thiol with a halogenated acetamide intermediate (e.g., N-(3-chlorophenyl)-2-chloroacetamide) under basic conditions (e.g., K₂CO₃ in ethanol) to form the sulfanyl bridge .

Purification : Column chromatography (e.g., ethyl acetate/petroleum ether) yields pure product. Reported yields range from 23% to 75%, depending on substitution patterns and reaction optimization .
Key Challenges : Competing side reactions (e.g., over-alkylation) require controlled stoichiometry and temperature.

Basic: How is structural characterization performed for this compound?

Standard protocols include:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirms connectivity via shifts for triazole (~δ 8.5 ppm for triazole protons) and acetamide (δ ~2.5 ppm for CH₂S) .
    • IR : Peaks at ~1670 cm⁻¹ (C=O stretch) and ~2550 cm⁻¹ (S–H, if present pre-reaction) .
  • Elemental Analysis : Validates purity (>95%) .
  • X-ray Crystallography : Resolves bond lengths/angles (e.g., S–C bond ≈ 1.8 Å) and hydrogen-bonding networks (e.g., N–H⋯S interactions) .

Basic: What biological activities have been preliminarily screened for this compound?

Activity Assay Model Key Findings Reference
Antiviral Human adenovirus-5Moderate inhibition (IC₅₀ ~50 µM) via virucidal effects .
Anticancer HepG2 cellsIC₅₀ values of 10–25 µM in triazole derivatives .
Enzyme Inhibition HIV-1 RTStructural analogs show competitive binding (Kᵢ ~0.1 µM) .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

  • Software : Use SHELXL for refinement, leveraging high-resolution data (R-factor < 0.05) to model torsional angles (e.g., triazole ring planarity) .
  • Hydrogen Bonding : Intramolecular N–H⋯S bonds stabilize conformation, while intermolecular C–H⋯O/N interactions explain crystal packing .
  • Twinned Data : For imperfect crystals, SHELXD/SHELXE pipelines enable robust phasing .

Advanced: How to design structure-activity relationship (SAR) studies for optimizing bioactivity?

Core Modifications :

  • Vary substituents on the triazole (e.g., 4-methyl vs. 4-ethyl) to alter steric bulk .
  • Replace 3-chlorophenyl with electron-withdrawing groups (e.g., 4-CN) to enhance binding to hydrophobic enzyme pockets .

Assays :

  • Enzyme Kinetics : Measure Kᵢ values against target enzymes (e.g., HIV-1 RT) .
  • Cytotoxicity : Use HEK-293/GMK cells to assess selectivity .

Advanced: What computational methods predict binding modes with biological targets?

  • Pharmacophore Modeling : Map triazole and acetamide moieties as hydrogen-bond acceptors .
  • Molecular Docking : Use AutoDock Vina to simulate interactions (e.g., with topoisomerase I: ΔG ≈ -9.5 kcal/mol) .
  • MD Simulations : Validate stability of ligand-enzyme complexes over 100 ns trajectories .

Advanced: How to address contradictions in biological activity data across studies?

Case Example : Discrepant IC₅₀ values for antiviral activity may arise from:

  • Assay Conditions : Viral load (e.g., 10⁴ vs. 10⁶ pfu/mL) or cell line variability .
  • Compound Purity : HPLC/MS validation (>98% purity required) .
  • Structural Confounders : Trace impurities from synthesis (e.g., unreacted intermediates) .
    Resolution : Replicate assays under standardized protocols and characterize batches via LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.